molecular formula C6H12OS B181463 Thiepan-2-ol CAS No. 14769-30-3

Thiepan-2-ol

Cat. No.: B181463
CAS No.: 14769-30-3
M. Wt: 132.23 g/mol
InChI Key: FFLWHOZWDMVLKE-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pungent odor and is commonly used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiepan-2-ol can be synthesized through several methods. One common approach involves the reduction of thiepan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of thiepan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is carried out in a solvent, such as ethanol or methanol, to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions: Thiepan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to thiepan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.

Reduction: As mentioned earlier, this compound can be synthesized through the reduction of thiepan-2-one. This reduction process can also be reversed, where this compound is oxidized back to thiepan-2-one.

Substitution: this compound can undergo substitution reactions with various reagents. For example, it can react with alkyl halides in the presence of a base, such as sodium hydroxide, to form alkyl this compound derivatives.

Major Products: The major products formed from these reactions include thiepan-2-one (oxidation), this compound derivatives (substitution), and this compound itself (reduction).

Scientific Research Applications

Thiepan-2-ol has several scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex sulfur-containing compounds. It is also used as a reagent in various organic synthesis reactions.

Biology: In biological research, this compound is used as a model compound to study the behavior of sulfur-containing molecules in biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine: this compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its sulfur-containing structure makes it a valuable scaffold for the design of drugs with unique biological activities.

Industry: In industrial applications, this compound is used as a solvent and as an intermediate in the production of various chemicals. It is also used in the manufacture of fragrances and flavors due to its distinctive odor.

Mechanism of Action

The mechanism of action of thiepan-2-ol involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with enzymes and proteins, leading to changes in their activity and function. The sulfur atom in this compound can form covalent bonds with thiol groups in proteins, leading to the formation of disulfide bonds and changes in protein structure and function.

Comparison with Similar Compounds

  • Thiophene
  • Thiazole
  • Thiepan-2-one

Uniqueness: Thiepan-2-ol’s uniqueness lies in its ability to undergo a wide range of chemical reactions, making it a versatile compound in both research and industrial applications. Its sulfur-containing structure also imparts unique properties that are not found in other similar compounds.

Properties

IUPAC Name

thiepan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c7-6-4-2-1-3-5-8-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLWHOZWDMVLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(SCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398929
Record name Thiepan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14769-30-3
Record name Thiepan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-hydroxythiepan unique compared to its lower homologues?

A1: While 2-hydroxythiepan, a seven-membered cyclic hemithioacetal, shares structural similarities with its five- and six-membered counterparts (tetrahydro-2-hydroxythiophen and tetrahydro-2-hydroxy(thiopyran) respectively), it exhibits a key difference. Unlike the smaller ring compounds, 2-hydroxythiepan does not undergo self-condensation to form a dithioacetal. [] This difference in reactivity highlights the impact of ring size on the chemical behavior of cyclic hemithioacetals.

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